molecular formula C15H21N3O2S B5865993 ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No. B5865993
M. Wt: 307.4 g/mol
InChI Key: DHNZYKWBLZBKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as E-4031 and is primarily used as a research tool in the study of ion channels.

Mechanism of Action

Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate works by blocking the hERG channel, which leads to an increase in the action potential duration of cardiac cells. This can result in cardiac arrhythmias, which is why this compound is primarily used as a research tool rather than a therapeutic agent.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of this compound is the blocking of the hERG channel. This can lead to an increase in the action potential duration of cardiac cells, which can result in cardiac arrhythmias. Other effects of this compound on the body are not well understood, as it is primarily used as a research tool.

Advantages and Limitations for Lab Experiments

The primary advantage of using Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its ability to selectively block the hERG channel. This can help in the development of new drugs that target this channel. However, the limitations of this compound include its potential to cause cardiac arrhythmias, which can make it difficult to use in certain experiments. Additionally, the effects of this compound on other ion channels and physiological processes are not well understood.

Future Directions

There are several future directions for the use of Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in research. One direction is the development of new drugs that target the hERG channel for the treatment of cardiac arrhythmias. Another direction is the study of the effects of this compound on other ion channels and physiological processes. Additionally, the use of this compound in combination with other research tools can help in the development of a better understanding of ion channel function and regulation.

Synthesis Methods

Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-methylphenylamine with carbon disulfide to form 2-methylphenylisothiocyanate. This intermediate is then reacted with ethyl piperazine-1-carboxylate to form the final product, this compound.

Scientific Research Applications

Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is primarily used as a research tool in the study of ion channels. Specifically, it is used to study the human ether-a-go-go-related gene (hERG) channel, which is a potassium ion channel that plays a critical role in cardiac repolarization. The hERG channel is also a target for several drugs, and the use of this compound can help in the development of new drugs that target this channel.

properties

IUPAC Name

ethyl 4-[(2-methylphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-10-8-17(9-11-18)14(21)16-13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZYKWBLZBKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.